2-(Piperidin-4-ylidene)acetic acid hydrochloride

Catalog No.
S804123
CAS No.
84839-57-6
M.F
C7H12ClNO2
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperidin-4-ylidene)acetic acid hydrochloride

CAS Number

84839-57-6

Product Name

2-(Piperidin-4-ylidene)acetic acid hydrochloride

IUPAC Name

2-piperidin-4-ylideneacetic acid;hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

HRTQZNJQEGSCQK-UHFFFAOYSA-N

SMILES

C1CNCCC1=CC(=O)O.Cl

Canonical SMILES

C1CNCCC1=CC(=O)O.Cl

Inhibitors of Soluble Epoxide Hydrolase

Synthesis and Pharmacological Applications

One-Pot Sequential Suzuki–Miyaura Coupling and Hydrogenation

Design of Enzyme Inhibitors

2-(Piperidin-4-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2C_7H_{12}ClNO_2. It is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound appears as a white to pale yellow solid and is soluble in water, making it suitable for various applications in research and industry .

, including:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form different piperidine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring is modified by various substituents, often using reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Research indicates that 2-(Piperidin-4-ylidene)acetic acid hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial and antiviral properties, suggesting its utility in developing new therapeutic agents. The compound's mechanism of action involves its interaction with specific molecular targets, allowing it to modulate enzyme or receptor activity, which may lead to various biological effects .

The synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride typically involves multi-step reactions:

  • Formation of the Intermediate: The initial step includes the reaction of piperidine with acetic acid derivatives under controlled conditions.
  • Hydrochloride Formation: The intermediate is subsequently treated with hydrochloric acid in ethyl acetate to yield the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

2-(Piperidin-4-ylidene)acetic acid hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is explored for potential use in drug development, particularly in designing new pharmaceuticals targeting specific biological pathways.
  • Industry: It is utilized in producing various chemical intermediates and fine chemicals .

The interaction studies of 2-(Piperidin-4-ylidene)acetic acid hydrochloride focus on its binding affinity to enzymes and receptors. These studies help elucidate the compound's potential therapeutic applications by identifying specific biological pathways it may influence. Understanding these interactions can also aid in modifying the compound for enhanced efficacy against targeted diseases .

Several compounds share structural similarities with 2-(Piperidin-4-ylidene)acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-(Piperidin-4-yl)benzoic acid hydrochlorideContains a benzoic acid moiety; similar piperidine structureMore focused on aromatic interactions
4-(Piperidin-4-yl)benzoic acid hydrochlorideSimilar piperidine structure; involves different positionOffers distinct reactivity due to position differences
2-(Piperidin-4-yl)acetamidesContains an amide group instead of a carboxylic acidDifferent functional group influences biological activity

The unique structure of 2-(Piperidin-4-ylidene)acetic acid hydrochloride allows for versatile modifications, making it valuable in both research and industrial settings. Its distinct reactivity compared to similar compounds enhances its potential applications across various scientific domains .

Dates

Last modified: 08-16-2023

Explore Compound Types